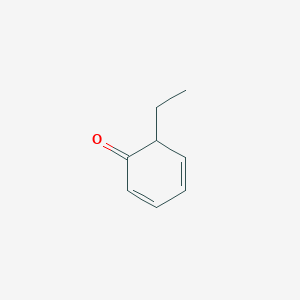
6-Ethylcyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylcyclohexa-2,4-dien-1-one is an organic compound characterized by a six-membered ring with two double bonds and a ketone functional group. This compound is a derivative of cyclohexa-2,4-dien-1-one, with an ethyl group attached to the sixth carbon atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives. For instance, treating mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid yields the sulfone derivative, which can then undergo photolysis in the presence of diamines to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
6-Ethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or alkanes.
科学的研究の応用
6-Ethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving dienones.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of 6-ethylcyclohexa-2,4-dien-1-one involves its reactivity with nucleophiles and electrophiles. The compound’s dienone structure allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Cyclohexa-2,4-dien-1-one: The parent compound without the ethyl group.
Cyclohexa-1,4-dien-3-one: A similar compound with different double bond positions.
Cyclohexa-2,5-dien-1-one: Another isomer with different double bond positions.
Uniqueness
6-Ethylcyclohexa-2,4-dien-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on dienone reactivity .
特性
CAS番号 |
172505-10-1 |
|---|---|
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC名 |
6-ethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-7H,2H2,1H3 |
InChIキー |
SMNXXIQBHPYGEU-UHFFFAOYSA-N |
正規SMILES |
CCC1C=CC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)

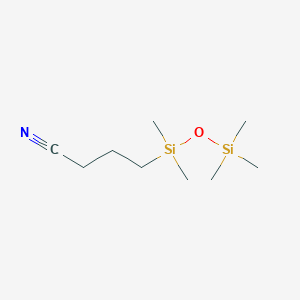
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
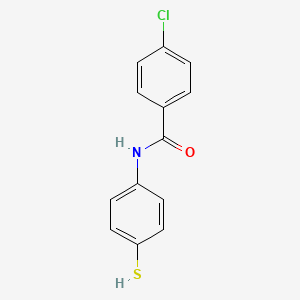

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
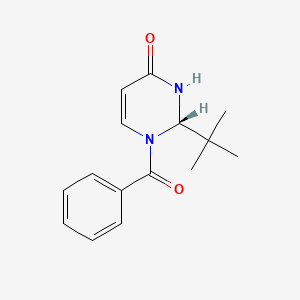
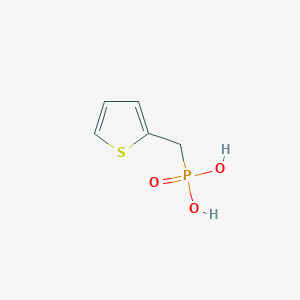


![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
